N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
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Overview
Description
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a piperidinyl oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a nucleophilic aromatic substitution reaction.
Attachment of the Piperidinyl Oxoacetamide Moiety: This step involves the coupling of the piperidinyl group with the oxoacetamide functionality, typically using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Receptor Interaction: It could interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide: This compound has a similar core structure but differs in the substituent groups, which may affect its chemical properties and biological activities.
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide: Another similar compound with variations in the side chains, potentially leading to different reactivity and applications.
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide: This compound features additional methyl groups, which may influence its steric and electronic properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-12-6-8-23(9-7-12)19(26)18(25)21-17-15-10-27-11-16(15)22-24(17)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLDAJLJAYCQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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